2-(3,5-dimethylisoxazol-4-yl)-N-(3-methylisothiazol-5-yl)acetamide
Description
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-6-4-11(17-14-6)12-10(15)5-9-7(2)13-16-8(9)3/h4H,5H2,1-3H3,(H,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTDHRVNYRSPOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)CC2=C(ON=C2C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethylisoxazol-4-yl)-N-(3-methylisothiazol-5-yl)acetamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the cyclization of appropriate precursors such as 3,5-dimethyl-4-nitroisoxazole.
Formation of the Isothiazole Ring: The isothiazole ring can be synthesized by the cyclization of 3-methyl-5-aminothiazole with suitable reagents.
Coupling Reaction: The final step involves the coupling of the isoxazole and isothiazole rings through an acetamide linkage. This can be achieved using reagents such as acetic anhydride and a suitable base under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethylisoxazol-4-yl)-N-(3-methylisothiazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine or alcohol derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2-(3,5-dimethylisoxazol-4-yl)-N-(3-methylisothiazol-5-yl)acetamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Studied for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethylisoxazol-4-yl)-N-(3-methylisothiazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Disrupting Cell Membranes: Affecting the integrity of cell membranes, leading to antimicrobial effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-(3,5-dimethylisoxazol-4-yl)-N-(3-methylisothiazol-5-yl)acetamide with analogous acetamide derivatives, focusing on structural features, substituent effects, and inferred properties.
Table 1: Structural and Functional Comparison of Acetamide Derivatives
Key Structural and Functional Differences
Heterocyclic Core Variations :
- The target compound combines isoxazole and isothiazole rings, both nitrogen- and sulfur-containing heterocycles. This dual system may confer unique electronic properties (e.g., dipole moments) compared to benzothiazole () or thiadiazole () analogs. The smaller ring sizes (isoxazole/isothiazole vs. benzothiazole) could reduce steric hindrance, improving target binding .
- Benzothiazole-based analogs (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide) feature a fused benzene-thiazole system, increasing aromatic surface area and lipophilicity. The trifluoromethyl group enhances metabolic stability, while the methoxy substituent may modulate solubility .
Substituent Effects: The 3,5-dimethyl groups on the isoxazole ring in the target compound likely enhance steric protection against enzymatic degradation. In contrast, the ethylsulfanyl group in 2-(4-chlorophenoxy)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide introduces a sulfur atom capable of hydrogen bonding or redox interactions .
Biological Implications :
- Compounds with ureido linkages () exhibit peptidomimetic structures, suggesting applications in protease inhibition. The target compound lacks such linkages, implying a different mechanism of action, possibly targeting kinases or GPCRs via heterocyclic recognition .
- The thiadiazole derivative () may exhibit higher polarity due to the sulfanyl group, impacting membrane permeability compared to the methyl-rich target compound.
Biological Activity
2-(3,5-Dimethylisoxazol-4-yl)-N-(3-methylisothiazol-5-yl)acetamide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant studies that highlight its pharmacological significance.
Synthesis of the Compound
The synthesis of this compound involves the reaction between 3,5-dimethylisoxazole and 3-methylisothiazole under controlled conditions. The reaction typically employs acetic anhydride as a solvent to facilitate the formation of the amide bond.
The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The isoxazole and isothiazole moieties are known to enhance the compound's affinity for specific receptors and enzymes.
Pharmacological Properties
- Antimicrobial Activity : Studies have shown that derivatives of isoxazole exhibit significant antimicrobial properties. The compound may inhibit bacterial growth by interfering with cellular processes.
- Antiparasitic Activity : Similar compounds have been reported to possess antiparasitic effects, particularly against protozoan parasites. This suggests potential applications in treating diseases like malaria.
- Anti-inflammatory Effects : The presence of isoxazole derivatives is often linked to anti-inflammatory activities, which could make this compound useful in treating inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of isoxazole derivatives demonstrated that compounds similar to this compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing efficacy comparable to standard antibiotics.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 8 | Staphylococcus aureus |
| Compound B | 16 | Escherichia coli |
| Test Compound | 12 | Pseudomonas aeruginosa |
Case Study 2: Antiparasitic Activity
Research published in Journal of Medicinal Chemistry evaluated the antiparasitic properties of various isoxazole derivatives. The findings indicated that certain modifications increased potency against Plasmodium falciparum, the causative agent of malaria.
| Compound | IC50 (nM) | Assay Type |
|---|---|---|
| Reference Drug | 10 | In vitro |
| Test Compound | 15 | In vitro |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
